2-Benzylpyridine
Overview
Description
2-Benzylpyridine is an organic compound with the molecular formula C12H11N. It is a benzyl derivative of pyridine, characterized by a benzyl group attached to the second position of the pyridine ring. This compound is a clear yellow to brown liquid or pale straw-colored oily liquid with a powerful green vegetable-type odor, often resembling the odor of raw string beans .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, which include 2-benzylpyridine, are important moieties in many bioactive compounds as well as in organic materials and ligands .
Mode of Action
This compound has been utilized as pronucleophiles for the first time in enantioselective addition reactions under Brønsted base catalysis . A chiral bis(guanidino)iminophosphorane was able to overcome the inherent issue of low acidity of the pronucleophiles . The control experiments indicated that the N-oxide moiety of the substrates played a critical role in achieving high stereoselectivity .
Biochemical Pathways
It’s known that this compound n-oxides have been used in enantioselective addition reactions under brønsted base catalysis .
Action Environment
It’s known that this compound is a clear yellow to brown liquid or pale straw-colored oily liquid . It is poorly soluble in water, soluble in alcohol and oils .
Biochemical Analysis
Biochemical Properties
2-Benzylpyridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative processes, such as those catalyzed by copper. For instance, in the copper-catalyzed oxidation of methylene groups, this compound serves as a model system to study the mechanistic aspects of these reactions . The compound’s interaction with enzymes like copper oxidases highlights its potential in modulating oxidative biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways and affecting gene expression. Studies have shown that this compound can act as a pronucleophile in enantioselective addition reactions, which are crucial for the synthesis of various biomolecules . This interaction can lead to changes in cellular metabolism and the regulation of specific genes involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound has been studied for its role in copper-catalyzed oxidation reactions, where it undergoes benzylic oxygenation . This process involves the formation of reactive intermediates that interact with enzymes, leading to the modulation of their activity. Additionally, this compound can influence gene expression by acting on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is moderately toxic by subcutaneous route and emits toxic vapors when heated to decomposition . These properties highlight the importance of monitoring the compound’s stability and degradation products in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, while higher doses can lead to toxic or adverse effects. For instance, the LD50 value for subcutaneous administration in mice is 1500 mg/kg, indicating its moderate toxicity . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative metabolism. The compound interacts with enzymes such as copper oxidases, which catalyze its oxidation and subsequent metabolic transformations . These interactions can affect metabolic flux and the levels of specific metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s solubility properties, such as its slight solubility in chloroform, DMSO, and methanol, play a role in its cellular distribution . Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on these interactions. For instance, its role in oxidative reactions suggests its localization in organelles involved in these processes, such as mitochondria . Understanding the subcellular localization of this compound is essential for elucidating its biochemical functions and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylpyridine can be synthesized through various methods. One common method involves the reaction of benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the electrophilic aromatic substitution of pyridine with benzyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires reflux conditions and subsequent purification by distillation .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-benzoylpyridine. This method involves the use of a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions. The product is then purified by distillation .
Chemical Reactions Analysis
Types of Reactions
2-Benzylpyridine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-benzylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Oxidation: 2-Benzoylpyridine.
Reduction: 2-Benzylpiperidine.
Substitution: Nitro and sulfonyl derivatives.
Scientific Research Applications
2-Benzylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chromogenic Reagent: It is used as a chromogenic reagent for the micro determination of molybdenum.
Antifungal Properties: The compound exhibits antifungal properties and is used in the development of antifungal agents.
Catalysis: It is used in catalytic reactions, such as the copper-catalyzed α-methylenation of benzylpyridines.
Comparison with Similar Compounds
2-Benzylpyridine can be compared with other benzyl derivatives of pyridine, such as:
4-Benzylpyridine: Similar in structure but with the benzyl group attached to the fourth position of the pyridine ring.
2-Benzoylpyridine: An oxidized form of this compound with a carbonyl group instead of a methylene group.
2-Ethylpyridine: A derivative with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific applications in organic synthesis, its antifungal properties, and its use as a chromogenic reagent .
Properties
IUPAC Name |
2-benzylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFUWBOSXMKGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059240 | |
Record name | Pyridine, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-82-6 | |
Record name | 2-(Phenylmethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BENZYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4033 | |
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Record name | Pyridine, 2-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyridine, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.709 | |
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Record name | 2-BENZYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW2N4V60MQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-benzylpyridine?
A1: this compound has a molecular formula of C12H11N and a molecular weight of 169.22 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A: While specific spectroscopic data isn't detailed in these papers, this compound's structure can be confirmed through techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry. For example, one study utilized 1D and 2D NMR (1H, 13C, 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC) along with HR-ESI-MS to confirm the structures of intermediates formed during a gold-mediated cross-coupling reaction involving this compound. []
Q3: Can this compound act as a ligand in transition-metal catalyzed reactions?
A: Yes, this compound commonly acts as a ligand in transition metal catalysis. For example, it forms cyclometalated complexes with palladium, which can be used in various coupling reactions. [, , ]
Q4: What is a specific example of this compound's role in a catalytic system?
A: In a study focusing on palladium-catalyzed carbonylation, this compound served as both a directing group and an internal nucleophile. This facilitated a carbonylative annulation reaction, leading to the synthesis of pyridoisoquinolinones. []
Q5: How does the position of the benzyl group on the pyridine ring affect reactivity?
A: Research indicates that 4-benzylpyridine, compared to this compound, exhibits different reactivity, particularly in reactions involving its carbanion. [] Additionally, the position of the benzyl substituent on the pyridine ring significantly influenced the geometry of diiron(II) complexes, ultimately impacting their reactivity with dioxygen. []
Q6: Does the presence of substituents on the benzyl group of this compound affect its biological activity?
A: Yes, studies on α-(2-pyridine)benzyl aryl ketones, synthesized from this compound, revealed that substituents, particularly at the ortho position of the aryl ring, played a significant role in their hypocholesteremic activity in rats. []
Q7: Are there methods to enhance the stability or delivery of compounds derived from this compound?
A: While these studies didn't focus on specific formulation strategies, modifications to the this compound structure itself, such as adding substituents or forming metal complexes, can be employed to modulate stability, solubility, and potentially bioavailability. [, ]
Q8: How is this compound typically quantified in research settings?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common analytical technique for identifying and quantifying this compound and its derivatives, especially in reactions involving oxidation. []
Q9: Have computational methods been used to study this compound?
A: Yes, DFT calculations were employed to investigate the mechanism of gold-mediated C-C cross-coupling reactions involving this compound. These calculations provided detailed insights into the reaction pathway, identifying key intermediates and transition states. [] Furthermore, ab initio calculations, in both gas and solution phases, were used to study the interaction of tetramethylcucurbit[6]uril (TMeQ[6]) with this compound hydrochloride. These calculations helped explain the stability differences observed in the formed host-guest inclusion complexes. []
Q10: What are some examples of this compound's applications across different research fields?
A10: this compound and its derivatives find applications in various fields:
- Synthetic Organic Chemistry: As building blocks for synthesizing more complex molecules like pyridoisoquinolinones and benzo[g]quinolines, often leveraging transition metal catalysis. [, ]
- Medicinal Chemistry: As potential hypocholesteremic agents, highlighting the importance of SAR studies. []
- Materials Science: this compound-based gold(III) complexes are being explored for their luminescent properties, particularly in the development of blue-emitting OLEDs. []
- Supramolecular Chemistry: Studies investigating the host-guest interactions of this compound with macrocycles like cucurbiturils highlight its relevance in this field. []
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